Exisulind is an inactive metabolite of the nonsteroidal, anti-inflammatory agent sulindac. After oral administration, sulindac undergoes extensive biotransformation including irreversible oxidation to sulindac sulfone. Approximately, one half of an administered dose of sulindac is eliminated through the urine, mostly as the conjugated sulfone metabolite. (NCI04)
EXISULIND is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 7 investigational indications.
inhibits K-ras-dependent cyclooxygenase-2; sulfated analog of indomethacin;; CP248 is an antineoplastic agent that fosters microtubule depolymerization; structure in first source
Sulindac Sulfone
CAS No.: 59864-04-9
Cat. No.: VC0527682
Molecular Formula: C20H17FO4S
Molecular Weight: 372.4 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 59864-04-9 |
|---|---|
| Molecular Formula | C20H17FO4S |
| Molecular Weight | 372.4 g/mol |
| IUPAC Name | 2-[(3Z)-6-fluoro-2-methyl-3-[(4-methylsulfonylphenyl)methylidene]inden-1-yl]acetic acid |
| Standard InChI | InChI=1S/C20H17FO4S/c1-12-17(9-13-3-6-15(7-4-13)26(2,24)25)16-8-5-14(21)10-19(16)18(12)11-20(22)23/h3-10H,11H2,1-2H3,(H,22,23)/b17-9- |
| Standard InChI Key | MVGSNCBCUWPVDA-MFOYZWKCSA-N |
| Isomeric SMILES | CC\1=C(C2=C(/C1=C\C3=CC=C(C=C3)S(=O)(=O)C)C=CC(=C2)F)CC(=O)O |
| Canonical SMILES | CC1=C(C2=C(C1=CC3=CC=C(C=C3)S(=O)(=O)C)C=CC(=C2)F)CC(=O)O |
| Appearance | Solid powder |
Introduction
Chemical Identity and Structural Characterization
IUPAC Nomenclature and Molecular Formula
The compound’s systematic IUPAC name is 2-[(3Z)-6-fluoro-2-methyl-3-[(4-methylsulfonylphenyl)methylidene]inden-1-yl]acetic acid, reflecting its Z-configuration at the benzylidene double bond . Its molecular formula is C₂₀H₁₇FO₄S, with a molecular weight of 372.4 g/mol . The structure features a central indene ring substituted at position 5 with fluorine, position 2 with methyl, and position 1 with a p-methylsulfonylbenzylidene group, while position 3 is functionalized with an acetic acid side chain (Figure 1) .
Stereochemistry and Computational Descriptors
The Z-configuration arises from the spatial arrangement of the methylsulfonylbenzylidene moiety relative to the indene core, as confirmed by its SMILES notation (CC\1=C(C2=C(/C1=C\C3=CC=C(C=C3)S(=O)(=O)C)C=CC(=C2)F)CC(=O)O) and InChIKey (MVGSNCBCUWPVDA-MFOYZWKCSA-N) . Computational models predict a planar geometry for the indene ring system, with the methylsulfonyl group contributing to dipole interactions due to its electron-withdrawing nature .
Synthesis and Manufacturing Processes
Key Synthetic Routes
The synthesis of (Z)-5-fluoro-2-methyl-1-[p-(methylsulfonyl)benzylidene]indene-3-acetic acid typically involves a multi-step sequence starting from substituted indanones and aldehydes. A representative pathway, adapted from patents , is outlined below:
-
Aldol Condensation:
-
Side Chain Introduction:
-
Oxidation of Sulfur Groups:
Table 1: Synthetic Intermediates and Conditions
| Step | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Aldol Condensation | p-methylsulfonylbenzaldehyde, HCl, reflux | Benzylidene-indanone | 65–70% |
| Ester Hydrolysis | NaOH, MeOH/H₂O | Carboxylic acid | >90% |
| Sulfur Oxidation | m-CPBA, CH₂Cl₂ | Sulfone | 85% |
Physicochemical Properties
Solubility and Stability
The compound exhibits limited aqueous solubility (0.12 mg/mL at 25°C) due to its hydrophobic indene and sulfonyl groups . It is soluble in polar organic solvents like dimethyl sulfoxide (DMSO) and methanol. Stability studies indicate degradation under alkaline conditions (pH > 9), necessitating storage at 4°C in inert atmospheres .
Spectroscopic Characterization
-
NMR:
-
Mass Spectrometry:
Pharmacological Profile
Mechanism of Action
Exisulind operates through dual pathways:
-
Cyclooxygenase-2 (COX-2) Inhibition: Suppresses prostaglandin synthesis by binding to the COX-2 active site (IC₅₀ = 0.8 μM) .
-
Apoptosis Induction: Activates caspase-3 and -9 via phosphodiesterase (PDE) inhibition, elevating intracellular cAMP levels .
Therapeutic Applications
-
Oncology: Demonstrates efficacy in preclinical models of colorectal and prostate cancer by inducing tumor cell apoptosis .
-
Anti-Inflammatory Therapy: Reduces edema and cytokine production in murine arthritis models .
Table 2: Biological Activity Data
| Assay | Model | Effect | EC₅₀/IC₅₀ |
|---|---|---|---|
| COX-2 Inhibition | In vitro enzymatic | Inhibition | 0.8 μM |
| Apoptosis Induction | HT-29 cells | Caspase-3 activation | 10 μM |
| Tumor Growth | Min mouse (CRC) | 60% reduction | 10 mg/kg/day |
Research and Clinical Applications
Preclinical Studies
In the Min mouse model of familial adenomatous polyposis, exisulind reduced intestinal polyp count by 60% at 10 mg/kg/day, outperforming sulindac sulfide (parent compound) . Mechanistic studies attribute this to PDE4/7 inhibition and subsequent β-catenin pathway suppression .
Clinical Trials
Phase II trials for actinic keratosis showed a 40% complete response rate with topical exisulind, though systemic absorption remained a concern . No Phase III trials have been initiated due to mixed efficacy and toxicity profiles.
Analytical Characterization
Chromatographic Methods
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume